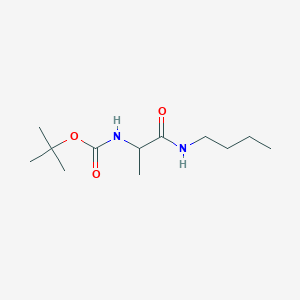

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is a compound commonly used in organic synthesis, particularly in the protection of amino groups. It is a derivative of carbamic acid and is often employed in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also improve the efficiency of the reaction .

化学反应分析

Reaction Types and Mechanisms

The compound participates in diverse chemical reactions, including:

Oxidation

-

Introduces functional groups via oxidation of carbonyl or amine moieties.

-

Example: Conversion of the carbonyl group to a ketone or carboxylic acid derivative.

Reduction

-

Reduces carbonyl groups to alcohols using reagents like diisobutylaluminum hydride (DIBAL-H) .

-

Example: Reduction of methyl esters to alcohols under cryogenic conditions (-78°C) .

Substitution

-

Nucleophilic substitution at carbamate or amine positions.

-

Example: Replacement of tert-butyl groups via hydrolysis or alkylation.

Experimental Yields and Reaction Conditions

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Reduction | DIBAL-H, toluene | -78°C, 2 h | 65–85% |

| Carbamate formation | tert-butylamine, acid chloride | Triethylamine, solvent | 53–78% |

Key operational steps :

Characterization and Spectroscopic Data

Stability and Reactivity

-

Stability : Requires controlled storage due to susceptibility to hydrolysis.

-

Reactivity : The carbamate group enables covalent binding to enzymes/receptors.

科学研究应用

Overview

Tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate, with the CAS number 176249-81-3, is a carbamate derivative that has garnered attention for its potential applications in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which enable various biological activities.

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. These compounds induce apoptosis in cancer cells through mechanisms that involve the activation of caspases and modulation of cell cycle regulators.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of various cancer cell lines, outperforming standard chemotherapeutics like cisplatin. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to cell death.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective capabilities. In neuropharmacological studies, it was shown to protect neuronal cells from oxidative damage by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study

In a specific study focused on oxidative stress models, this compound reduced neuronal apoptosis, highlighting its potential for treating neurodegenerative diseases.

Enzyme Inhibition

This compound may inhibit specific enzymes related to metabolic pathways, impacting drug metabolism and efficacy. This characteristic is particularly relevant in pharmacology, where enzyme inhibitors can alter the pharmacokinetics of various drugs.

The exploration of this compound reveals its multifaceted applications in scientific research:

- Medicinal Chemistry : Its structural properties make it a candidate for developing new therapeutic agents targeting cancer and neurodegenerative diseases.

- Biochemical Research : Understanding its mechanism of action can lead to insights into cellular processes and potential interventions in metabolic disorders.

作用机制

The mechanism of action of tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group . This results in the formation of a carbocation, which is stabilized by resonance and undergoes decarboxylation to release carbon dioxide .

相似化合物的比较

Similar Compounds

- tert-Butyl carbamate

- Benzyl carbamate

- Phenyl carbamate

- Methyl carbamate

Uniqueness

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it an ideal protecting group for amines in various synthetic applications . Compared to other carbamates, such as benzyl carbamate, it offers greater stability and selectivity in reactions .

生物活性

Chemical Structure and Properties

tert-Butyl (1-(butylamino)-1-oxopropan-2-yl)carbamate is a synthetic compound that belongs to the class of carbamates. It features a tert-butyl group, which provides steric hindrance, and an amine functional group that may contribute to its biological activity. The compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 1.7 to 6.1 µM. Notably, one derivative exhibited a selectivity index of 3.4, indicating a preferential toxicity towards tumor cells compared to non-tumor cells .

Table 1: Anticancer Activity of tert-Butyl Carbamate Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | MDA-MB-231 | 3.5 | 3.4 |

| 2 | Mia-PaCa2 | 6.0 | 2.8 |

| 3 | Colo-357 | 1.7 | 4.0 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model showed that derivatives of tert-butyl carbamate exhibited promising anti-inflammatory effects, with inhibition percentages ranging from 39% to 54% over a period of 9 to 12 hours .

The mechanism through which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets, possibly through the inhibition of enzymes or modulation of signaling pathways associated with inflammation and cancer cell proliferation .

Case Study: Inhibition of Enzymatic Activity

In a study assessing the compound's ability to inhibit enzymes related to cancer progression, it was found to inhibit purified VIM-2 enzyme activity with an IC50 value of 2.8 µM. This suggests that the compound may play a role in overcoming resistance mechanisms in certain bacterial strains, thereby enhancing the efficacy of co-administered antibiotics .

Research Findings

Research has indicated that modifications to the core structure of tert-butyl carbamates can enhance their biological activity. For instance, introducing various substituents on the phenolic ring has been shown to improve both anticancer and anti-inflammatory properties, suggesting that structural optimization is key to developing more potent derivatives .

属性

IUPAC Name |

tert-butyl N-[1-(butylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-6-7-8-13-10(15)9(2)14-11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAZHKSDTYCANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。